Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
CAS No.:
Cat. No.: VC2814257
Molecular Formula: C23H17F3N2O2S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17F3N2O2S |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 3-methyl-2-[4-(3-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline |
| Standard InChI | InChI=1S/C23H17F3N2O2S/c1-14-21(28-20-8-4-7-19(22(20)27-14)23(24,25)26)16-11-9-15(10-12-16)17-5-3-6-18(13-17)31(2,29)30/h3-13H,1-2H3 |
| Standard InChI Key | YKGVGRQMFLSEFJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC=C2N=C1C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(F)(F)F |
| Canonical SMILES | CC1=NC2=C(C=CC=C2N=C1C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(F)(F)F |
Introduction
Chemical Identity and Physical Properties
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- is a complex organic molecule with specific molecular parameters as outlined in Table 1.
| Property | Value |
|---|---|
| CAS Registry Number | 1221265-37-7 |
| Molecular Formula | C23H17F3N2O2S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 3-methyl-2-[4-(3-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline |
| Synonyms | WYE 672, WYE-672, 3-methyl-2-(3'-(methylsulfonyl)biphenyl-4-yl)-5-(trifluoromethyl)quinoxaline |
| Standard InChI | InChI=1S/C23H17F3N2O2S/c1-14-21(28-20-8-4-7-19(22(20)27-14)23(24,25)26)16-11-9-15(10-12-16)17-5-3-6-18(13-17)31(2,29)30/h3-13H,1-2H3 |
| Standard InChIKey | YKGVGRQMFLSEFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC=C2N=C1C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(F)(F)F |
Table 1: Chemical identity and physical properties of Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
The structure of this compound features a quinoxaline core (a benzopyrazine system) with several key substituents: a 3-methyl group, a 5-trifluoromethyl group, and a 2-substituted 4-(3-methylsulfonylphenyl)phenyl moiety. This specific arrangement of functional groups contributes to its chemical reactivity and biological properties .
Structural Characteristics
The compound consists of multiple aromatic systems linked together, creating a complex three-dimensional architecture. The quinoxaline core provides a rigid scaffold with nitrogen atoms that can participate in hydrogen bonding. The biphenyl system introduces flexibility to the molecule, while the methylsulfonyl group and trifluoromethyl substituents contribute to the compound's electronic and lipophilic properties .
It's important to note that this compound is distinct from its isomer, 3-methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline, which has the methylsulfonyl group at the 2' position rather than the 3' position . These positional isomers may exhibit different biological activities due to subtle changes in their three-dimensional structures and electronic distributions.
Synthesis and Preparation
The synthesis of Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- has been documented in scientific literature. A representative synthetic route is described below:
Synthetic Pathway
The synthesis typically involves the following key steps:
-
Reduction of 2-nitro-3-(trifluoromethyl)aniline to form 3-trifluoro-benzene-1,2-diamine
-
Condensation with 1-(4-methoxyphenyl)propane-1,2-dione to form the quinoxaline core
-
Demethylation and triflate formation
-
Suzuki coupling to introduce the biphenyl system with the methylsulfonyl group
The detailed synthetic procedure as reported in literature is presented below:
Step 1: A mixture of 2-nitro-3-(trifluoromethyl)aniline (2.6 g, 12.6 mmol), ethanol (20 mL), and 10% Pd/C (1.0 g) was pressurized with 25 psi H2 for 1.5 h. The catalyst was removed by filtering through a short pad of celite.
Step 2: The filtrate containing 3-trifluoro-benzene-1,2-diamine was mixed with 1-(4-methoxyphenyl)propane-1,2-dione (2.5 g, 14.0 mmol). The mixture was stirred at room temperature for 1 h, and the solvent was removed. Purification by flash chromatography yielded 2-(4-methoxyphenyl)-3-methyl-5-(trifluoromethyl)quinoxaline as a pale-yellow solid .
Step 3: The methoxy group is cleaved, followed by triflate formation and subsequent Suzuki coupling to introduce the biphenyl system with the methylsulfonyl functionality .
This multi-step synthesis allows for the preparation of the target compound with high purity and yield.
Structure-Activity Relationship Analysis
The biological activity of quinoxaline derivatives, including compounds similar to WYE-672, appears to be influenced by specific physicochemical properties. Research on related quinoxalines has identified several key structural features that correlate with biological activity:
Analytical Characterization
The identification and characterization of Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- can be achieved through various analytical techniques:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the structural arrangement of atoms.
-
Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: Identifies functional groups present in the molecule.
-
UV-Visible Spectroscopy: Provides information about the chromophoric systems in the compound .
Chromatographic Methods
Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly used for purity assessment and separation of quinoxaline derivatives. These techniques, often coupled with mass spectrometry, provide powerful tools for analyzing complex quinoxaline compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume